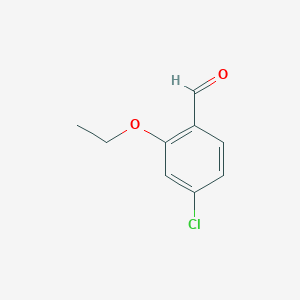

4-Chloro-2-ethoxybenzaldehyde

説明

General Significance of Substituted Benzaldehydes as Synthetic Intermediates

Substituted benzaldehydes are a class of organic compounds that are of paramount importance in the field of organic synthesis. Their value lies in their versatility as intermediates for the creation of a wide array of more complex molecules. mdpi.comnih.gov The aldehyde functional group is highly reactive and can participate in a multitude of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. rsc.org This reactivity, combined with the diverse range of substituents that can be present on the aromatic ring, makes substituted benzaldehydes key building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. mdpi.comnih.govgoogle.comgoogleapis.com

Academic Relevance of Chloro- and Ethoxy-Functionalized Aromatic Systems

Aromatic systems functionalized with both chloro and ethoxy groups are of significant academic interest due to the interplay of the electronic effects of these substituents. The chlorine atom, being a halogen, is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution. Conversely, the ethoxy group is an electron-donating group, which activates the ring. This combination of opposing electronic influences can lead to unique reactivity and regioselectivity in chemical reactions. The presence of these functional groups also imparts specific physical and chemical properties to the molecule, such as solubility and potential for hydrogen bonding, which are crucial in the design of new materials and biologically active compounds. mdpi.comcymitquimica.com

Research Trajectories for 4-Chloro-2-ethoxybenzaldehyde within Contemporary Organic Synthesis

Current research involving this compound is focused on its application as a precursor for the synthesis of novel heterocyclic compounds and other complex organic molecules with potential biological activity. a2bchem.com The strategic placement of the chloro and ethoxy groups on the benzaldehyde (B42025) ring provides a unique pattern of reactivity that chemists can exploit to construct intricate molecular architectures. a2bchem.com For instance, the aldehyde can serve as a handle for forming new carbon-carbon or carbon-nitrogen bonds, while the chloro and ethoxy groups can direct further substitutions on the aromatic ring or be modified themselves. The exploration of its utility in multicomponent reactions and as a key fragment in the synthesis of targeted therapeutic agents continues to be an active area of investigation.

Structure

3D Structure

特性

IUPAC Name |

4-chloro-2-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPVTPDPCOKGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Ethoxybenzaldehyde and Structurally Analogous Compounds

Conventional Synthetic Pathways

Conventional methods for synthesizing substituted benzaldehydes often rely on well-established reactions that functionalize the aromatic ring. These pathways include direct formylation of a pre-functionalized ring, sequential addition of substituents, or multi-step sequences that build the desired molecule from simpler precursors.

Electrophilic Formylation Strategies on Halogenated Phenol (B47542) Ethers

The most direct route to an aromatic aldehyde is through electrophilic aromatic substitution, where a formyl group (-CHO) or its equivalent is introduced onto the aromatic nucleus. For substrates like halogenated phenol ethers, which are electron-rich, several classic formylation reactions are applicable. organic-chemistry.orgwikipedia.org The success of these methods depends on the reactivity of the substrate and the regioselectivity of the reaction, as the existing chloro and ethoxy groups will direct the position of the incoming formyl group.

Key formylation strategies include:

Vilsmeier-Haack Reaction : This reaction uses a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, which is a chloromethyliminium salt. wikipedia.orgchemistrysteps.com This electrophile then attacks the electron-rich aromatic ring. chemistrysteps.comnrochemistry.com The resulting iminium ion is hydrolyzed during workup to yield the aldehyde. wikipedia.org This method is effective for electron-rich compounds such as phenols, anilines, and their derivatives. wikipedia.orgchemistrysteps.com For a 1-chloro-3-ethoxybenzene (B1581908), the Vilsmeier-Haack reaction would likely yield a mixture of isomers, with formylation occurring at positions ortho and para to the activating ethoxy group.

Gattermann Reaction : The Gattermann reaction introduces a formyl group onto an aromatic ring using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comwikipedia.orgslideshare.net A safer modification uses zinc cyanide (Zn(CN)₂) in place of HCN. wikipedia.org The Gattermann-Koch variant employs carbon monoxide (CO) and HCl, but it is generally not suitable for phenol or phenol ether substrates. wikipedia.orgquora.com

Duff Reaction : This method formylates highly activated aromatic rings, particularly phenols, using hexamethylenetetramine (HMTA) in an acidic medium like glycerol (B35011) or acetic acid. drugfuture.comwikipedia.orgchem-station.com The reaction typically results in ortho-formylation. wikipedia.org While primarily used for phenols, its adaptations can be relevant for synthesizing analogous hydroxybenzaldehydes. orgsyn.org

Reimer-Tiemann Reaction : This reaction achieves ortho-formylation of phenols by reacting them with chloroform (B151607) (CHCl₃) and a strong base. wikipedia.orgbyjus.compharmdguru.com The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. wikipedia.orgbyjus.com Like the Duff reaction, this is specific to phenols but is a fundamental method for producing related salicylaldehydes. byjus.com

Formylation with Dichloromethyl Methyl Ether : The reaction of electron-rich aromatic compounds with dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) is an effective method for producing aromatic aldehydes. nih.gov For phenols and methoxybenzenes, this reaction shows a preference for ortho-formylation, guided by coordination with the titanium center. nih.gov

The choice of formylation method and the resulting product distribution are highly dependent on the starting material's substituents and the reaction conditions.

Table 1: Comparison of Electrophilic Formylation Reactions

| Reaction | Formylating Agent | Typical Substrate | Key Features |

|---|---|---|---|

| Vilsmeier-Haack | DMF/POCl₃ | Electron-rich arenes (anilines, phenol ethers) | Uses a mild electrophile; good for activated rings. chemistrysteps.comnrochemistry.com |

| Gattermann | HCN/HCl/Lewis Acid | Phenols, phenol ethers, activated arenes | Classic method; Zn(CN)₂ offers a safer alternative to HCN. wikipedia.org |

| Duff | Hexamethylenetetramine | Phenols, highly activated arenes | Typically gives ortho-formylation. wikipedia.org |

| Reimer-Tiemann | CHCl₃/Base | Phenols, electron-rich heterocycles | Proceeds via a dichlorocarbene intermediate; selective for ortho-position. wikipedia.org |

Halogenation and Alkoxylation Sequences in Aromatic Ring Functionalization

An alternative to direct formylation involves the sequential functionalization of a simpler aromatic starting material. The order of these steps is crucial as the substituents influence the position of subsequent additions through their electronic and steric effects.

One possible pathway could begin with a benzaldehyde (B42025) and introduce the chloro and ethoxy groups. However, the formyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, halogenating benzaldehyde in the presence of a Lewis catalyst like ferric chloride typically yields m-chlorobenzaldehyde. youtube.com This makes the direct functionalization of benzaldehyde unsuitable for achieving the 4-chloro-2-ethoxy substitution pattern.

A more viable strategy involves functionalizing a phenol or anisole (B1667542) derivative first. For instance, one could start with m-chlorophenol, perform an ethoxylation reaction (e.g., Williamson ether synthesis with an ethyl halide) to produce 1-chloro-3-ethoxybenzene, and then introduce the formyl group via an electrophilic formylation reaction as described previously. The activating, ortho-, para-directing ethoxy group would direct the incoming formyl group to the 2, 4, or 6 positions. The desired 4-formyl product (which corresponds to 4-chloro-2-ethoxybenzaldehyde) would be one of the potential isomers.

Multi-step Reaction Sequences for Aldehyde Incorporation

When direct formylation is not efficient or yields the incorrect isomer, multi-step sequences that introduce the aldehyde functionality indirectly are employed. A notable example is the synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, a structurally related compound, which illustrates a powerful strategy applicable to the target molecule. google.comwipo.int

This synthetic route involves the following key transformations:

Friedel-Crafts Acylation : The synthesis begins with a substituted benzoyl chloride, such as 5-bromo-2-chlorobenzoyl chloride, which is reacted with an appropriate phenol ether like phenetole (B1680304) in the presence of a Lewis acid (e.g., aluminum chloride). google.com This creates a diaryl ketone.

Ketone Reduction : The ketone functional group is then reduced to a methylene (B1212753) group. This can be achieved through methods like the Wolff-Kishner reduction (using hydrazine (B178648) hydrate (B1144303) and a base) or Clemmensen reduction (using zinc amalgam and HCl), or by using a silane-based reducing system like triethylsilane and a Lewis acid. google.com This step yields the substituted diphenylmethane (B89790) core.

Directed Lithiation and Formylation : The final and most crucial step is the introduction of the aldehyde group. This is accomplished by treating the product from the previous step with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -80°C to 0°C). google.com The base selectively removes a proton from the most acidic position on the aromatic ring, often directed by existing substituents, to form an aryllithium species. This nucleophilic intermediate is then quenched with a formylating agent like DMF to generate the target aldehyde after an aqueous workup. google.com

This multi-step approach offers excellent control over regiochemistry, allowing for the synthesis of specific isomers that are inaccessible through direct electrophilic substitution.

Table 2: Example Multi-step Synthesis Pathway

| Step | Reaction Type | Reagents | Purpose |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Substituted Benzoyl Chloride, Phenetole, AlCl₃ | Forms a diaryl ketone intermediate. google.com |

| 2 | Reduction | Triethylsilane, Boron Trifluoride Etherate | Reduces the ketone to a methylene bridge. google.com |

| 3 | Formylation | n-Butyllithium, DMF | Introduces the aldehyde group at a specific position via lithiation. google.com |

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. These green chemistry principles are being applied to the synthesis of aromatic aldehydes and related compounds.

Solvent-Free Reaction Conditions and Their Methodological Advantages

Performing reactions without a solvent offers significant environmental benefits, including reduced waste, lower costs associated with solvent purchasing and disposal, and often simplified product purification. Methodological advantages can include increased reaction rates and higher yields.

While a specific solvent-free synthesis for this compound is not widely documented, related processes demonstrate the feasibility of this approach for aromatic aldehydes:

Solid-Phase Oxidation : The oxidation of arenes to aldehydes can be performed using reagents supported on a solid phase, such as potassium permanganate (B83412) on active manganese dioxide, which can proceed under solvent-free conditions. organic-chemistry.org

Solvent-Free Condensations : The Knoevenagel condensation, a reaction that uses benzaldehydes as a starting material, has been successfully adapted to solvent-free conditions. tandfonline.comtandfonline.comresearchgate.net In these methods, the reactants are mixed, often with a benign catalyst like ammonium (B1175870) bicarbonate, and heated, eliminating the need for toxic solvents like pyridine. tandfonline.comtue.nl This demonstrates the potential for applying solvent-free principles to reactions within the synthetic sequence of substituted benzaldehydes.

Energy-Efficient Syntheses (e.g., Room Temperature Protocols)

Energy efficiency is another cornerstone of green chemistry, often achieved by developing reactions that proceed under mild conditions, such as at room temperature, thus avoiding the energy costs of heating or cooling.

Examples of energy-efficient approaches relevant to aldehyde synthesis include:

Room Temperature Reactions : Several steps in the multi-step synthesis of benzaldehyde derivatives can be conducted at or near room temperature. For instance, a patented method for a related structure involves a Friedel-Crafts reaction at 0-30°C and a subsequent reduction that proceeds at room temperature over several hours. google.com The final formylation step, while initiated at very low temperatures, is then allowed to proceed at a slightly higher, yet still controlled, temperature. google.com

Microwave-Assisted Synthesis : Microwave irradiation is an energy-efficient technique that can dramatically shorten reaction times, often from hours to minutes. scielo.org.mx A green chemistry approach for the bioreduction of aromatic aldehydes to their corresponding alcohols has been demonstrated using an aqueous extract of Aloe vera under microwave irradiation, highlighting how alternative energy sources can be integrated into the synthesis and transformation of these compounds. scielo.org.mx

The development of catalytic systems that operate efficiently at ambient temperatures is an active area of research, promising more sustainable pathways for the production of complex molecules like this compound.

Atom Economy and Waste Minimization in Synthetic Design

The principles of green chemistry are increasingly integral to the design of synthetic routes for fine chemicals, including this compound and its analogues. epitomejournals.comresearchgate.net A primary goal is to develop processes that are not only efficient in yield but also environmentally benign. epitomejournals.comnih.gov This involves a focus on atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ijsrst.comjocpr.com High atom economy indicates minimal generation of waste byproducts, aligning with the core objective of waste minimization. ijsrst.com

Traditional multi-step syntheses for substituted benzaldehydes often employ stoichiometric reagents that lead to significant waste streams. For instance, classical methods like oxidation of corresponding alcohols or reductive formylation of phenols can generate substantial inorganic and organic waste. The pursuit of greener synthetic strategies aims to replace such methods with catalytic alternatives, utilize safer solvents, and design reaction pathways that maximize the incorporation of all starting materials into the final product structure. nih.govejcmpr.com

Modern synthetic approaches offer pathways to mitigate these issues. The development of one-pot reactions, where multiple transformations occur in a single reaction vessel, can significantly reduce waste from solvent use and purification steps. acs.org Furthermore, the use of recyclable solid-acid catalysts can replace hazardous and corrosive liquid acids, simplifying product isolation and reducing environmental impact. researchgate.net Photochemical methods and metal-free catalysis are also emerging as powerful tools for designing more atom-economical and sustainable syntheses. acs.orgmdpi.com

The table below outlines a hypothetical comparison between a traditional synthetic pathway and a greener alternative for a substituted benzaldehyde, highlighting the potential for improving atom economy and reducing waste.

| Parameter | Traditional Synthesis (e.g., Vilsmeier-Haack Reaction) | Greener Alternative (e.g., Catalytic Oxidation) |

| Starting Material | Substituted Benzene (B151609) | Substituted Toluene (B28343) |

| Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Molecular Oxygen (O₂), Catalyst (e.g., Co/Mn/Br) |

| Byproducts | Phosphoric acid derivatives, Amine salts | Water (H₂O) |

| Atom Economy | Low | High |

| Waste Profile | Significant inorganic and organic waste | Minimal, primarily water |

| Environmental Impact | Use of corrosive and hazardous reagents | Benign oxidant, potential for catalyst recycling |

By prioritizing atom economy in the design phase, chemists can develop synthetic routes for compounds like this compound that are not only efficient but also sustainable, minimizing the environmental footprint of chemical manufacturing. jocpr.com The continuous innovation in catalytic systems and reaction design is crucial for achieving these green chemistry goals. acs.org

Derivatization Strategies and Synthetic Transformations of 4 Chloro 2 Ethoxybenzaldehyde

Condensation Reactions for Schiff Base Formation

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. bohrium.com This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. arabjchem.org For 4-Chloro-2-ethoxybenzaldehyde, this reaction provides a straightforward route to a diverse array of substituted imines.

The synthesis of Schiff bases from this compound can be readily achieved by reacting it with a wide range of primary amines. The general procedure involves mixing equimolar amounts of the aldehyde and the desired amine in a suitable solvent, such as ethanol, and refluxing the mixture for several hours. arabjchem.orgresearchgate.net In many cases, the product crystallizes from the solution upon cooling.

The reaction can be performed with various aliphatic and aromatic amines to generate a library of imine derivatives. For instance, condensation with substituted anilines, such as 4-chloro-2-aminophenol or 4-chloro-3-nitroaniline, yields Schiff bases with distinct electronic and steric properties. researchgate.netrsc.orgrsc.org The presence of the ethoxy group at the ortho position and the chloro group at the para position on the benzaldehyde (B42025) ring influences the reactivity and the properties of the resulting imines.

Table 1: Representative Synthesis of Schiff Bases from Benzaldehydes This table presents generalized findings for the synthesis of Schiff bases from substituted aldehydes, which is applicable to this compound.

| Amine Reactant | Aldehyde Reactant | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Chloro-2-aminophenol | Methoxy-substituted benzaldehydes | Ethanol | Reflux, 3h | Substituted 4-chloro-2-[(arylmethylidene)amino]phenol | researchgate.net |

| 4-Chloro-3-nitroaniline | 3-Hydroxy-4-methoxybenzaldehyde | - | Solid-liquid phase reaction | 5-((4-chloro-3-nitrophenylimino)methyl)-2-methoxyphenol | rsc.orgrsc.org |

| o-Aminobenzoic acid | 4-Methoxybenzaldehyde | - | Condensation | 2-((4-methoxybenzylidene)amino)benzoic acid | imist.ma |

Schiff bases are of significant interest due to their prevalence in coordination chemistry. The imine nitrogen atom is nucleophilic and can coordinate to metal ions, making these compounds excellent ligands. bohrium.com Schiff bases derived from aldehydes with a hydroxyl group ortho to the aldehyde (such as salicylaldehyde (B1680747) derivatives) are particularly effective as bidentate or polydentate ligands, forming stable complexes with a variety of transition metals like Cu(II), Ni(II), Co(II), and VO(II). arabjchem.orgresearchgate.netmdpi.com

Carbon-Carbon Bond Forming Reactions

Beyond imine formation, this compound is a valuable substrate for several critical carbon-carbon bond-forming reactions, enabling the synthesis of more complex molecules like chalcones, biaryl systems, and various olefinic compounds.

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone, which produces an α,β-unsaturated ketone, commonly known as a chalcone (B49325). wikipedia.org This reaction is typically carried out under basic conditions, using catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. psu.edu

In this reaction, this compound would react with a ketone, such as a substituted acetophenone, to yield a chalcone derivative. The base abstracts a proton from the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol adduct is rapid, driven by the formation of a stable, conjugated system. uomustansiriyah.edu.iq Syntheses using related aldehydes, such as 4-chlorobenzaldehyde (B46862) or 4-methoxybenzaldehyde, with various acetophenones proceed in high yields. unmul.ac.idrsc.org Solvent-free methods, involving grinding the reactants with solid NaOH, have also been reported to be effective. rsc.org

Table 2: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis This table shows representative examples of chalcone synthesis applicable to this compound.

| Aldehyde | Ketone | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 4-Chloro, 2-methoxy benzaldehyde | 4-Chloro, 2-hydroxyacetophenone | NaOH / Ethanol | 4,4'-dichloro, 2-methoxy 2'-hydroxy chalcone | psu.edu |

| 4-Chlorobenzaldehyde | Acetophenone | NaOH (solid) / Solvent-free | (E)-1-phenyl-3-(4-chlorophenyl)prop-2-en-1-one | rsc.org |

| Benzaldehyde | 4-Chloroacetophenone | NaOH / Ethanol | 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | researchgate.net |

The Suzuki-Miyaura coupling is a powerful, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgthermofisher.com This reaction is a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl motifs. mdpi.com

For this compound, the chloro-substituent on the aromatic ring can serve as the halide partner in a Suzuki coupling reaction. The reaction typically involves a palladium(0) catalyst, a base (such as K₃PO₄ or K₂CO₃), and a suitable ligand (e.g., a phosphine (B1218219) like PPh₃) in a solvent mixture like dioxane/water. nih.govdiva-portal.org The catalytic cycle involves the oxidative addition of the aryl chloride to the Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. diva-portal.org This methodology allows for the coupling of the 4-chloro-2-ethoxybenzoyl moiety with a wide variety of other (hetero)aromatic systems, provided by the corresponding boronic acids. While the aldehyde functionality might be sensitive under certain conditions, the Suzuki reaction is known for its high functional group tolerance. thermofisher.com

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene (B1212753) compound (a C-H group flanked by two electron-withdrawing groups), catalyzed by a base. bibliotekanauki.pl this compound can readily undergo this reaction with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to produce substituted styrenes. thermofisher.kr

The reaction is often catalyzed by weak bases such as amines (e.g., piperidine) or their salts, but a variety of catalytic systems have been developed, including ionic liquids and heterogeneous solid catalysts like LiOH·H₂O or supported oxides, often under mild or solvent-free conditions. bibliotekanauki.plscirp.orgias.ac.in For example, the reaction of 4-chlorobenzaldehyde with malononitrile or ethyl cyanoacetate has been shown to proceed efficiently, yielding the corresponding benzylidenemalononitrile (B1330407) or ethyl cyanocinnamate derivatives in high yields. sbq.org.brgoogle.combeilstein-journals.org

Table 3: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds This table provides examples of Knoevenagel condensations that are analogous to reactions with this compound.

| Aldehyde | Active Methylene Compound | Catalyst / Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Malononitrile | NiCr₂O₄ / Solvent-free, RT | 2-(4-chlorobenzylidene)malononitrile | 98% | ias.ac.in |

| 4-Chlorobenzaldehyde | Malononitrile | HAP–Cs₂CO₃ / Water, 80°C | 2-(4-chlorobenzylidene)malononitrile | 95% | beilstein-journals.org |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Ammonium (B1175870) formate (B1220265) / Microwave, solvent-free | Ethyl (E)-2-cyano-3-(4-chlorophenyl)acrylate | 94% | tandfonline.com |

Related olefination reactions, such as the Wittig reaction, provide another route to C=C bond formation. masterorganicchemistry.com This reaction involves treating the aldehyde with a phosphorus ylide (a phosphorane), which is typically generated in situ from a phosphonium (B103445) salt and a strong base. The reaction is highly versatile and allows for the synthesis of various substituted stilbenes and other olefinic compounds from this compound. wiley-vch.delookchem.com

Tabulated Data

Table 1: Chemical Identifiers for 4-Chloro-2-ethoxybenzaldehyde

| Identifier | Value |

| CAS Number | 869088-32-4 fluorochem.co.uk |

| Molecular Formula | C9H9ClO2 bldpharm.com |

| IUPAC Name | This compound fluorochem.co.uk |

| Canonical SMILES | CCOc1cc(Cl)ccc1C=O fluorochem.co.uk |

Table 2: Physical Properties of a Related Compound (4-Chloro-2-methoxybenzaldehyde)

| Property | Value |

| Molecular Weight | 170.59 g/mol sigmaaldrich.com |

| Melting Point | 70-75 °C sigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

Computational and Theoretical Chemistry Studies of 4 Chloro 2 Ethoxybenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules. DFT calculations for 4-Chloro-2-ethoxybenzaldehyde are instrumental in understanding its geometry, electronic properties, and spectroscopic behavior.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For this compound, this process identifies the lowest energy arrangement of its atoms. Conformational analysis is particularly important for the ethoxy group, which can rotate around the C-O bond, leading to different spatial arrangements. DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable conformer by comparing the energies of various optimized geometries. The planarity of the benzaldehyde (B42025) moiety and the orientation of the ethoxy group relative to the aromatic ring are key parameters determined in this analysis.

Table 1: Representative Optimized Geometrical Parameters of this compound (Calculated) (Note: This data is illustrative, based on typical DFT calculations for similar molecules.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-Cl | 1.745 |

| C=O | 1.210 |

| C-O (ethoxy) | 1.360 |

| O-C (ethyl) | 1.430 |

| C-C (aromatic) | 1.390 - 1.410 |

| C-C-O (angle) | 120.5 |

| O-C-C (angle) | 109.5 |

This is an interactive data table. You can sort and filter the data as needed.

The electronic properties of a molecule are often described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the ethoxy group, while the LUMO is often centered on the electron-withdrawing aldehyde group and the carbon atoms of the benzene (B151609) ring. rasayanjournal.co.innih.gov This distribution indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative, based on typical DFT calculations.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.1 |

This is an interactive data table. You can sort and filter the data as needed.

Theoretical vibrational analysis is a powerful tool for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies using DFT methods, a theoretical spectrum can be generated. mdpi.com These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method. mdpi.com For this compound, characteristic vibrational modes include the C=O stretching of the aldehyde group, C-Cl stretching, C-O stretching of the ethoxy group, and various aromatic C-H and C-C vibrations. The potential energy distribution (PED) analysis helps in the precise assignment of each vibrational mode to specific atomic motions within the molecule.

Table 3: Selected Theoretical Vibrational Frequencies for this compound (Note: This data is illustrative and scaled, based on typical DFT calculations for similar molecules.)

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C-H (aldehyde) stretch | 2890 |

| C=O (aldehyde) stretch | 1695 |

| C-C (aromatic) stretch | 1580 |

| C-O (ethoxy) stretch | 1250 |

This is an interactive data table. You can sort and filter the data as needed.

DFT calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. acs.org The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), to allow for direct comparison with experimental data. acs.org These predictions are valuable for confirming the molecular structure and for assigning the signals in the experimental NMR spectra of this compound.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative, based on typical GIAO-DFT calculations.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 190.5 |

| C-Cl | 138.0 |

| C-O (ethoxy) | 159.5 |

| Aromatic C | 115.0 - 135.0 |

| O-CH₂ | 64.0 |

This is an interactive data table. You can sort and filter the data as needed.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, can also be applied to study this compound. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide alternative approaches to DFT for investigating the molecule's properties. While computationally more demanding than DFT, ab initio methods can offer a higher level of theory for certain applications, serving as a benchmark for DFT results. These calculations are also used for geometry optimization and the prediction of spectroscopic properties. tandfonline.com

Mechanistic Investigations via Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This provides a detailed understanding of the reaction pathways, intermediates, and the factors that control the reaction's outcome. For instance, computational studies can be used to investigate the reactivity of the aldehyde group in condensation reactions or the influence of the chloro and ethoxy substituents on the aromatic ring's susceptibility to electrophilic or nucleophilic substitution.

Transition State Characterization and Reaction Pathway Elucidation

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of a molecule. For substituted benzaldehydes, computational studies often focus on reactions involving the aldehyde functional group, such as oxidation and proton transfer.

Theoretical studies on the oxidation of benzaldehyde have shown that the reaction can proceed through various channels, including chain-branching reactions that lead to the formation of unsaturated oxygenated hydrocarbon intermediates and carbon dioxide. The initial step in the atmospheric oxidation of benzaldehyde involves the abstraction of the aldehydic hydrogen to form a benzoyl radical. Subsequent reaction with molecular oxygen forms a chemically activated benzoyl peroxy radical. This intermediate is stabilized by a significant well depth, which allows for several reaction pathways with barriers below the entrance channel. For this compound, the presence of the electron-withdrawing chloro group and the electron-donating ethoxy group would be expected to influence the stability of the radical intermediates and the energy barriers of the transition states in its oxidation pathways.

Gas-phase proton transfer reactions of substituted benzaldehydes have also been a subject of computational investigation. The proton affinities of various substituted benzaldehydes, including chloro- and ethoxy-substituted analogs, have been determined. These studies indicate that the substituents on the benzene ring significantly affect the proton affinity of the aldehyde. Halogen substituents, such as chlorine, generally lower the proton affinity compared to unsubstituted benzaldehyde, while alkoxy groups would be expected to increase it. The interplay of these electronic effects in this compound would dictate its gas-phase basicity and the thermodynamics of its proton transfer reactions. Furthermore, computational studies have revealed the possibility of isomerization in protonated substituted benzaldehydes at elevated temperatures, which could complicate their reaction pathways.

Energetic Profiles and Reaction Thermodynamics

In the context of proton transfer reactions, the proton affinities of several substituted benzaldehydes have been computationally determined and are in good agreement with experimental values. These values provide a quantitative measure of the gas-phase basicity of these molecules. The order of proton affinities can be rationalized in terms of classical aromatic substituent effects. For this compound, the electron-withdrawing nature of the chlorine atom would decrease the proton affinity, while the electron-donating ethoxy group would increase it. The net effect would depend on their relative positions and electronic influence.

The following table presents computationally determined proton affinities for some relevant substituted benzaldehydes, which can serve as a reference for estimating the properties of this compound.

| Compound | Proton Affinity (kJ mol-1) |

| Benzaldehyde | 815.9 |

| o-Chlorobenzaldehyde | 803.3 |

| m-Chlorobenzaldehyde | 801.2 |

| p-Chlorobenzaldehyde | 804.6 |

| p-Methoxybenzaldehyde | 845.2 |

Data sourced from studies on gas-phase proton transfer reactions of substituted benzaldehydes.

Studies of Intermolecular Interactions

The intermolecular interactions of this compound are critical in determining its physical properties, such as its aggregation behavior in the liquid phase and its crystal packing in the solid state. Computational studies on related molecules have shed light on the nature and strength of these interactions.

Hydrogen Bonding Analysis (e.g., C-H···O Interactions)

While lacking a conventional hydrogen bond donor, this compound can participate in weaker C-H···O hydrogen bonds, where the carbonyl oxygen acts as the acceptor. Computational and spectroscopic studies on 4-methoxybenzaldehyde and 4-ethoxybenzaldehyde have provided strong evidence for the formation of such interactions. rsc.orgrsc.org Ab initio calculations have been employed to determine the structures and stabilization energies of various dimeric species formed through C-H···O interactions. rsc.orgrsc.org

These studies have shown that several dimer configurations are possible, with their relative energies being very close, suggesting that multiple forms can coexist in the liquid phase. The C-H donors can be from the aromatic ring or the alkyl chain of the alkoxy group. The calculated dimerization energies for these C-H···O bonded dimers are typically in the range of -5 to -10 kJ mol-1. rsc.orgrsc.org For this compound, similar C-H···O interactions involving the aldehyde C-H, aromatic C-H, and ethoxy C-H groups as donors and the carbonyl oxygen as the acceptor are expected. The presence of the chloro substituent may influence the acidity of the aromatic protons and thus the strength of the C-H···O interactions.

The table below summarizes the calculated dimerization energies for different dimer configurations of a related molecule, 4-ethoxybenzaldehyde, as determined by ab initio calculations.

| Dimer Configuration | Dimerization Energy (kJ mol-1) |

| I | -6.5 |

| II | -5.1 |

| III | -6.2 |

| IV | -5.4 |

Data from ab initio calculations on 4-ethoxybenzaldehyde dimers. rsc.orgrsc.org

Dimerization Studies and Aggregation Behavior

The tendency of this compound to form dimers and larger aggregates is primarily driven by the intermolecular interactions discussed above, particularly C-H···O hydrogen bonds. Computational studies on 4-alkoxybenzaldehydes have successfully modeled the dimeric species and have shown that the dimerization process is associated with specific changes in molecular structure, such as a slight elongation of the C=O bond. rsc.orgrsc.org

The aggregation behavior of substituted benzaldehydes in solution has been investigated using a combination of spectroscopic techniques and theoretical calculations. These studies have confirmed the presence of dimeric and potentially higher-order aggregates in the liquid state. The thermodynamic parameters for the dimerization equilibrium can be derived from temperature-dependent spectroscopic measurements. For example, the enthalpy of dimerization for 4-ethoxybenzaldehyde, attributed to C-H···O interactions, has been experimentally determined to be approximately -5.7 kJ mol-1, which is in good agreement with the calculated dimerization energies. rsc.orgrsc.org

Mechanistic Investigations of Reactions Involving the Aldehyde Functionality and Aromatic Ring

Mechanistic Pathways of Aldol (B89426) Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.com It involves the reaction of an enolate ion (or an enol) with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. libretexts.orgsigmaaldrich.com When 4-Chloro-2-ethoxybenzaldehyde participates in a crossed or mixed aldol condensation, it acts as the electrophilic carbonyl component, as it cannot form an enolate itself due to the lack of α-hydrogens.

The reaction is typically carried out under basic or acidic conditions.

Base-Catalyzed Mechanism: The base-catalyzed aldol condensation begins with the deprotonation of an α-hydrogen from another carbonyl compound (like acetone (B3395972) or acetophenone) by a base (e.g., NaOH or KOH) to form a nucleophilic enolate ion. magritek.com This enolate then attacks the electrophilic carbonyl carbon of this compound. Subsequent protonation of the resulting alkoxide by a solvent molecule (like water or ethanol) yields the β-hydroxy aldehyde or ketone, known as the aldol addition product. masterorganicchemistry.com With heating, this intermediate undergoes dehydration via an E1cB elimination mechanism to form the more stable, conjugated α,β-unsaturated carbonyl compound. magritek.com

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.org The acid catalyst first protonates the carbonyl oxygen of the enolizable ketone or aldehyde, which then tautomerizes to its enol form. The enol, acting as a nucleophile, then attacks the protonated carbonyl carbon of this compound. A subsequent deprotonation step yields the aldol addition product. This product can then be dehydrated under acidic conditions to form the α,β-unsaturated product. libretexts.org

The key steps in a base-catalyzed crossed aldol condensation involving this compound are summarized in the table below.

| Step | Description | Reactants | Intermediate/Product |

| 1 | Enolate Formation | A carbonyl compound with α-hydrogens (e.g., acetone), Base (e.g., OH⁻) | Enolate ion |

| 2 | Nucleophilic Attack | Enolate ion, this compound | Tetrahedral alkoxide intermediate |

| 3 | Protonation | Alkoxide intermediate, Solvent (e.g., H₂O) | β-hydroxy carbonyl compound (Aldol addition product) |

| 4 | Dehydration | β-hydroxy carbonyl compound, Heat/Base | α,β-unsaturated carbonyl compound (Aldol condensation product) |

Reaction Mechanisms of Schiff Base Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are formed through the condensation reaction of a primary amine with an aldehyde or ketone. chemsociety.org.ngnih.gov This reaction is reversible and typically acid-catalyzed. libretexts.org The formation of a Schiff base from this compound proceeds through a two-stage mechanism.

The first stage is the rapid nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of this compound. This attack results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral aminoalcohol, also known as a carbinolamine.

The second stage is the acid-catalyzed dehydration of the carbinolamine intermediate. The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). The lone pair of electrons on the nitrogen atom then displaces the water molecule, and a subsequent deprotonation of the nitrogen atom by a base (such as water or the amine reactant) yields the final imine product and regenerates the acid catalyst. libretexts.org

The pH of the reaction medium must be carefully controlled for optimal results. A pH around 4-5 is generally most effective. If the pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic. If the pH is too high, there will not be enough acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org

The mechanistic steps for Schiff base formation are outlined in the table below.

| Step | Description | Reactants | Intermediate/Product |

| 1 | Nucleophilic Attack | This compound, Primary Amine | Zwitterionic intermediate |

| 2 | Proton Transfer | Zwitterionic intermediate | Carbinolamine |

| 3 | Protonation of Hydroxyl | Carbinolamine, Acid Catalyst (H⁺) | Protonated carbinolamine |

| 4 | Dehydration | Protonated carbinolamine | Water, Iminium ion |

| 5 | Deprotonation | Iminium ion, Base (e.g., H₂O) | Schiff Base (Imine) |

Palladium-Catalyzed Cross-Coupling Mechanisms (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.org The Suzuki-Miyaura coupling, specifically, joins an organoboron compound with an organohalide or triflate. wikipedia.orglibretexts.org In the context of this compound, the chloro-substituent on the aromatic ring can act as the halide partner in such a reaction, enabling the formation of a new C-C bond at the C4 position. The reaction proceeds via a catalytic cycle involving a palladium catalyst. nrochemistry.comnih.gov

The generally accepted mechanism for the Suzuki coupling involves three key steps:

Oxidative Addition : The catalytic cycle begins with a coordinatively unsaturated palladium(0) complex. This complex reacts with the aryl halide (this compound) in an oxidative addition step. The C-Cl bond is broken, and the palladium inserts itself, forming a new organopalladium(II) complex. libretexts.orgyoutube.com

Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex. This process requires activation of the organoboron compound by a base, which forms a boronate complex. organic-chemistry.org The boronate then reacts with the organopalladium(II) complex, replacing the halide (chloride) with the organic group from the boron reagent. wikipedia.org

Reductive Elimination : This is the final step of the cycle. The two organic groups attached to the palladium(II) center couple, forming a new carbon-carbon single bond and the final product. The palladium catalyst is simultaneously reduced from palladium(II) back to palladium(0), thus regenerating the active catalyst which can then enter another cycle. nih.govyoutube.com

The catalytic cycle of the Suzuki coupling is detailed in the table below.

| Step | Description | Palladium Species | Key Transformation |

| 1 | Oxidative Addition | Pd(0) → Pd(II) | Pd(0) inserts into the Ar-Cl bond of this compound. |

| 2 | Transmetalation | Pd(II) | The organic group from the boronic acid (activated by base) replaces the chloride on the palladium complex. |

| 3 | Reductive Elimination | Pd(II) → Pd(0) | The two organic groups on the palladium complex couple to form the final product, regenerating the Pd(0) catalyst. |

Elucidation of Electron Transfer and Bond Formation Processes

The reactions involving this compound are fundamentally governed by the principles of electron transfer and bond formation.

In aldol condensation and Schiff base formation , the primary process is nucleophilic addition to the carbonyl group. The electron-rich nucleophile (enolate or amine) donates a pair of electrons to the electron-deficient carbonyl carbon, leading to the formation of a new carbon-carbon or carbon-nitrogen sigma (σ) bond. This simultaneously causes the cleavage of the carbon-oxygen pi (π) bond, with the electrons moving onto the electronegative oxygen atom. Subsequent proton transfers and, in the case of condensation, elimination steps involve the concerted movement of electron pairs to form new bonds and break others, such as the C-O bond of the hydroxyl group during dehydration.

In palladium-catalyzed cross-coupling reactions , the electron transfer processes are more complex and center on the changing oxidation state of the palladium catalyst. The oxidative addition step involves the formal oxidation of Pd(0) to Pd(II), where the palladium atom donates electron density into the σ* antibonding orbital of the C-Cl bond, facilitating its cleavage. Conversely, the reductive elimination step involves the reduction of Pd(II) back to Pd(0). In this step, the palladium center accepts the electrons from the newly forming C-C bond, allowing the organic product to be released and regenerating the catalytically active species. youtube.com The transmetalation step can be viewed as a ligand exchange process, but it also involves the transfer of the organic group with its bonding electrons from boron to the palladium center. These electron transfer events are crucial for the catalytic cycle to proceed. researchgate.net

Advanced Applications in Organic Synthesis and Materials Science Research

Utilization as a Building Block for Complex Polyaromatic Systems

The synthesis of complex polyaromatic hydrocarbons (PAHs) is a significant area of research due to their unique electronic and photophysical properties. These compounds are foundational to the development of novel organic materials. Substituted benzaldehydes, such as 4-Chloro-2-ethoxybenzaldehyde, can serve as key starting materials in the multi-step synthesis of larger, more complex aromatic structures. The aldehyde functionality allows for a variety of condensation and cyclization reactions, which are instrumental in building the fused ring systems characteristic of PAHs.

Synthesis of Fine Chemicals and Specialty Organic Materials

In the realm of fine chemicals, the precise architecture of a molecule dictates its function. The strategic placement of the chloro and ethoxy groups on the benzaldehyde (B42025) ring influences the electronic properties and solubility of the resulting polyaromatic systems. This control is crucial for tailoring the characteristics of specialty organic materials for specific applications. For instance, the presence of a halogen, such as chlorine, can facilitate further cross-coupling reactions, enabling the extension of the aromatic system. The ethoxy group, on the other hand, can enhance the solubility of the final compound in organic solvents, which is a critical factor for solution-based processing of organic electronic devices.

| Property | Influence of Substituents on Polyaromatic Systems |

| Electronic Properties | The chloro group is electron-withdrawing, which can be used to tune the HOMO/LUMO energy levels of the resulting PAH. |

| Solubility | The ethoxy group can improve solubility in organic solvents, aiding in the processability of the material. |

| Reactivity | The aldehyde group provides a reactive site for various carbon-carbon bond-forming reactions, essential for building the aromatic framework. |

| Further Functionalization | The chlorine atom can serve as a handle for post-synthetic modifications through reactions like Suzuki or Stille cross-coupling. |

Intermediate in the Development of Functional Organic Materials

The demand for novel organic materials with specific electronic and optical properties is a driving force in materials science research. This compound can function as a critical intermediate in the synthesis of these materials, where the final structure is meticulously assembled to achieve desired functionalities.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Solar Cells

While direct application of this compound in OLEDs and organic solar cells (OSCs) is not extensively documented, its role as a precursor to larger conjugated molecules is of significant interest. The core structures of many organic electronic materials are based on extended π-conjugated systems. The aldehyde group of this compound can be utilized in reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form vinyl linkages, thereby extending the conjugation.

The chloro and ethoxy substituents can be strategically employed to fine-tune the properties of the final material. For example, the electron-withdrawing nature of the chlorine atom can influence the electron affinity of the molecule, which is a key parameter in designing electron-transporting materials for OLEDs and acceptor materials for OSCs. The ethoxy group, by modifying the solid-state packing and morphology, can impact charge carrier mobility and device efficiency.

Ligand Design and Synthesis for Coordination Chemistry

In coordination chemistry, the design of organic ligands is paramount to controlling the properties and reactivity of metal complexes. The aldehyde group of this compound can be readily converted into a variety of coordinating moieties, such as imines (through condensation with primary amines) or alcohols (through reduction). This allows for the synthesis of Schiff base ligands and other polydentate ligands.

The electronic and steric properties of the resulting ligands, and consequently the metal complexes, can be systematically altered by the presence of the chloro and ethoxy groups. These substituents can influence the electron density at the coordinating atoms, thereby affecting the stability and redox potential of the metal complex.

| Ligand Type | Synthetic Transformation from this compound | Potential Coordination Sites |

| Schiff Base | Condensation with a primary amine | Imine nitrogen, potentially other donor atoms from the amine |

| Alcohol-based | Reduction of the aldehyde group | Oxygen of the resulting alcohol |

| Carboxylic Acid | Oxidation of the aldehyde group | Oxygen atoms of the carboxylate |

Precursors for Advanced Analytical Reagents and Sensors

The development of chemical sensors for the detection of specific analytes is a rapidly growing field. Functionalized aromatic aldehydes are valuable precursors in the synthesis of molecules used in chemosensors. The aldehyde group can be used to link the aromatic core to a signaling unit or a receptor site.

For instance, the reaction of this compound with a fluorophore containing an amine group would result in a Schiff base that could exhibit changes in its fluorescence properties upon binding to a specific analyte. The chloro and ethoxy groups can modulate the electronic properties of the aromatic system, which in turn can influence the sensitivity and selectivity of the sensor. The development of electrochemical sensors is another area where derivatives of this compound could be employed, with the substituents influencing the redox properties of the sensing molecule. hacettepe.edu.tr

| Sensor Type | Role of this compound Derivative |

| Fluorescent Chemosensor | As a building block for a molecule that changes its fluorescence in the presence of an analyte. |

| Colorimetric Sensor | As a precursor to a compound that undergoes a visible color change upon interaction with a target species. |

| Electrochemical Sensor | As a component of a redox-active molecule used for electrochemical detection. |

Future Directions and Emerging Research Avenues

Integration with Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals, offering significant advantages over traditional batch processing. rsc.org Its application to the synthesis of halogenated aromatic aldehydes like 4-Chloro-2-ethoxybenzaldehyde represents a promising area for development. Flow chemistry's key benefits include superior heat and mass transfer, enhanced safety, improved reproducibility, and streamlined scalability. rsc.orgbeilstein-journals.org

Halogenation and reactions involving highly reactive aldehydes are particularly well-suited for flow reactors. beilstein-journals.orgrsc.org The high surface-area-to-volume ratio of microreactors allows for precise control over exothermic processes, minimizing the risk of thermal runaways and the formation of by-products that can occur in large batch reactors. rsc.org For instance, the synthesis of various functionalized compounds from aromatic aldehydes has been successfully demonstrated in flow systems, achieving higher yields and selectivity in significantly shorter reaction times compared to batch methods. beilstein-journals.orgacs.org

The transition of synthetic routes for this compound to a continuous flow setup could address several challenges. Key transformations, such as formylation or electrophilic substitution on a halogenated ether precursor, can be performed more safely and efficiently. rsc.org Reductive amination of halogenated aromatic aldehydes, a common subsequent reaction, has already been shown to benefit from flow chemistry, achieving high yields and chemoselectivity. researchgate.net Furthermore, integrating purification steps inline within a flow system can lead to a fully automated and scalable process, reducing manual handling and potential for error. The ability to safely handle hazardous reagents and precisely control reaction parameters makes flow chemistry a critical tool for the future industrial-scale production of this compound. rsc.orgacs.org

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis by enabling the in silico prediction and optimization of reaction outcomes. nih.govresearchgate.net For a multifunctional molecule like this compound, where multiple reaction pathways and side reactions are possible, ML models can significantly accelerate the development of optimal synthetic protocols.

Researchers have successfully developed ML models that can predict the major product of a reaction, estimate yields, and suggest optimal conditions by learning from vast datasets of published experimental results. nih.govoup.comacs.org These models work by representing molecules and reactions as numerical descriptors and using algorithms like neural networks to identify complex patterns that correlate reactants, reagents, and conditions with specific outcomes. nih.govacs.orgarxiv.org For example, a model could be trained to predict the best catalyst and solvent combination for the formylation of 1-chloro-3-ethoxybenzene (B1581908) to maximize the yield of the desired this compound isomer while minimizing others.

One pioneering study demonstrated the use of machine learning to predict a complete reaction rate graph for the methylenation of various aldehydes, allowing for the simultaneous determination of the maximum achievable yield and the minimum reaction time. oup.com This approach is particularly powerful when combined with flow chemistry, as the predicted optimal residence time can be directly programmed into the flow reactor. oup.com The application of such predictive models to the synthesis of this compound would reduce the need for extensive, time-consuming, and resource-intensive experimental screening, leading to faster, more cost-effective, and sustainable process development. researchgate.net

Table 1: Hypothetical Machine Learning Model Output for Optimizing a Synthetic Step This interactive table illustrates how an AI model might rank potential reaction conditions for a hypothetical cross-coupling reaction to synthesize a derivative of this compound.

| Rank | Catalyst | Ligand | Solvent | Temperature (°C) | Predicted Yield (%) | Confidence Score |

| 1 | Pd(OAc)2 | SPhos | Toluene (B28343) | 100 | 94.5 | 0.98 |

| 2 | Pd2(dba)3 | XPhos | Dioxane | 110 | 91.2 | 0.95 |

| 3 | PdCl2(dppf) | dppf | DMF | 90 | 85.7 | 0.91 |

| 4 | NiCl2(dppp) | dppp | Acetonitrile | 80 | 78.3 | 0.84 |

| 5 | Pd(OAc)2 | P(t-Bu)3 | Toluene | 100 | 75.1 | 0.81 |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalysts is fundamental to advancing the synthesis of complex molecules like this compound. Research is focused on creating catalytic systems that offer higher activity, improved selectivity, and greater sustainability than traditional catalysts.

One promising area is the use of functionalized magnetic nanoparticles as catalyst supports. rsc.orgrsc.org These materials allow for the straightforward separation of the catalyst from the reaction mixture using an external magnet, facilitating reuse and reducing product contamination. hep.com.cn For reactions involving aldehydes, catalysts like sulfonic acid-functionalized magnetic nanoparticles have shown excellent performance under mild conditions. rsc.org

Metal-Organic Frameworks (MOFs) are another class of materials receiving significant attention. acs.org Their high surface area and well-defined, tunable porous structures, which can be engineered to possess a high density of Lewis acid sites, make them highly effective for reactions such as the acetalization of benzaldehydes. hep.com.cnacs.org

For reactions where chemoselectivity is crucial, such as transformations on halogenated aldehydes, bimetallic catalysts offer unique advantages. researchgate.net For example, in the reductive amination of halogenated aromatic aldehydes, a PdCu/C bimetallic catalyst demonstrated a synergistic effect where copper prevented the undesired dehalogenation reaction while palladium catalyzed the amination, leading to a significantly higher yield of the desired product compared to a monometallic palladium catalyst. researchgate.net The exploration of such advanced catalytic systems could lead to more efficient and selective synthetic routes to this compound and its derivatives.

Table 2: Comparison of Emerging Catalytic Systems for Aldehyde Transformations This interactive table compares the features of different novel catalytic systems potentially applicable to the synthesis of this compound.

| Catalyst Type | Key Features | Potential Advantages for Synthesis | Representative Reaction |

| Magnetic Nanoparticles | Easy separation via magnet, high surface area, reusable. rsc.org | Simplified purification, reduced catalyst waste, green chemistry. rsc.org | Acetalization, Condensation. rsc.orghep.com.cn |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable active sites, high density of Lewis acids. acs.org | High catalytic activity, shape-selectivity. | Acetalization of benzaldehyde (B42025). hep.com.cnacs.org |

| Bimetallic Catalysts | Synergistic effects between metals, enhanced chemoselectivity. researchgate.net | Prevents side reactions (e.g., dehalogenation), increases product yield. | Chemoselective reductive amination. researchgate.net |

| Schiff Base Complexes | Tunable electronic properties, high efficiency in oxidation reactions. mdpi.com | High selectivity in oxidation, use of green oxidants. mdpi.com | Selective oxidation to benzaldehyde. mdpi.com |

Advanced In Situ Spectroscopic Techniques for Real-time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing chemical processes. Advanced in situ spectroscopic techniques, which monitor reactions in real-time without disturbing the system, are invaluable tools for gaining this insight. semanticscholar.org Applying these methods to the synthesis of this compound can reveal transient intermediates, determine reaction kinetics, and identify the root causes of by-product formation.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful method for tracking the concentration of reactants, intermediates, and products throughout a reaction. semanticscholar.org By monitoring characteristic vibrational bands, such as the carbonyl stretch of the aldehyde, it is possible to build a detailed kinetic profile of the reaction, enabling precise determination of the reaction endpoint and optimization of conditions. semanticscholar.org Similarly, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be used to study heterogeneous catalytic reactions, providing information about species adsorbed on the catalyst surface. rsc.orgrsc.org This technique has been used to elucidate the oxidation pathway of toluene over catalysts, identifying surface-bound benzaldehyde and benzoate (B1203000) intermediates. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy also provides valuable mechanistic information, helping to elucidate the influence of substituents on reaction pathways and product stability. researchgate.netrsc.org The combination of these real-time analytical techniques provides a comprehensive picture of the reaction dynamics, enabling a more rational, data-driven approach to process optimization. For the synthesis of this compound, this could lead to improved yields and purity by fine-tuning reaction parameters based on a fundamental understanding of the underlying mechanism.

Table 3: Application of In Situ Spectroscopic Techniques for Reaction Analysis This interactive table outlines how different advanced spectroscopic methods could be used to study the synthesis of this compound.

| Spectroscopic Technique | Information Provided | Potential Application in Synthesis |

| In Situ FTIR | Real-time concentration profiles of reactants, products, and intermediates. semanticscholar.org | Kinetic analysis, reaction endpoint determination, optimization of reaction time. |

| In Situ DRIFTS | Identification of surface-adsorbed species and intermediates in heterogeneous catalysis. rsc.org | Elucidation of catalytic mechanisms, catalyst deactivation studies. |

| NMR Spectroscopy | Structural information, identification of isomers, through-bond and through-space electronic effects. researchgate.net | Product confirmation, regioselectivity analysis, mechanistic investigation. rsc.org |

| UV-Vis Spectroscopy | Monitoring of chromophoric species, studying electronic transitions. acs.org | Tracking conjugated intermediates, studying kinetics of reactions involving colored species. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-2-ethoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodology : A common approach involves etherification of 4-chloro-2-hydroxybenzaldehyde with ethyl bromide or ethyl iodide in a polar aprotic solvent like DMF, under inert atmosphere (e.g., nitrogen) to prevent oxidation. Catalytic agents such as K₂CO₃ or NaH can enhance reactivity. Reaction monitoring via TLC or HPLC ensures completion. Post-synthesis purification via column chromatography or recrystallization improves yield and purity .

- Optimization : Adjusting solvent polarity, reaction temperature (typically 60–80°C), and stoichiometric ratios of reagents can optimize efficiency. For example, excess ethylating agent may drive the reaction but requires careful quenching to avoid byproducts .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Analytical Techniques :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (>98.0% purity threshold) is standard. Melting point determination (mp ~58–60°C for analogs) provides additional validation .

- Structural Confirmation : NMR (¹H/¹³C) identifies functional groups (e.g., aldehyde proton at ~10 ppm, ethoxy group at ~1.3–1.5 ppm). IR spectroscopy confirms C=O (aldehyde) and C-O (ethoxy) stretches. X-ray crystallography resolves molecular geometry and intermolecular interactions (e.g., CH-π bonds) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Solubility Profile : Slightly soluble in water (~8–10 mg/mL at 25°C) but freely soluble in ethanol, DMSO, and dichloromethane. This necessitates solvent selection based on application (e.g., ethanol for biological assays, DMF for organic synthesis) .

- Experimental Implications : For kinetic studies, use polar aprotic solvents to stabilize intermediates. In biological testing, ensure solvent compatibility with cell lines (e.g., <0.1% DMSO) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic structure of this compound?

- Computational Approach : Use gradient-corrected functionals (e.g., Becke’s 1988 exchange-energy functional) to model electron density and asymptotic behavior. Optimize geometry at the B3LYP/6-31G(d) level and analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites (e.g., aldehyde group for nucleophilic attacks) .

- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine parameters .

Q. What strategies are effective for synthesizing pharmacologically active derivatives of this compound?

- Derivatization Routes :

- Schiff Bases : Condense with primary amines (e.g., thiosemicarbazides) to form hydrazones, which show antimicrobial or anticancer potential .

- Macrocyclic Compounds : Use [2 + 2] or [2 + 3] condensations with polyamines to create benzodiazepine-like structures for neurological studies .

- Biological Screening : Evaluate cytotoxicity via MTT assays and receptor binding affinity using molecular docking (e.g., targeting enzymes like topoisomerase II) .

Q. How can crystallographic data resolve contradictions in reported structural properties of this compound analogs?

- Case Study : For 5-Chloro-2-hydroxybenzaldehyde derivatives, X-ray diffraction at 100 K revealed planar aromatic systems and intermolecular hydrogen bonds (O-H⋯N/O), clarifying discrepancies in bond angles and torsion from earlier NMR-based models .

- Best Practices : Use high-resolution single-crystal data (R factor <0.05) and validate with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Risk Mitigation :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile byproducts (e.g., HCl gas).

- Emergency Measures : Immediate access to eye wash stations and ethanol for decontamination .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in literature?

- Resolution Strategy : Cross-reference peer-reviewed databases (e.g., PubChem, CAS Common Chemistry) and replicate measurements under standardized conditions (25°C, atmospheric pressure). Note solvent lot variations (e.g., ethanol purity) that may affect results .

Q. Why do computational models sometimes fail to predict the reactivity of this compound in nucleophilic substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。